molecular formula C28H25N3O4S2 B2678837 4-(N,N-diallylsulfamoyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide CAS No. 361481-71-2

4-(N,N-diallylsulfamoyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B2678837
CAS RN: 361481-71-2
M. Wt: 531.65
InChI Key: VEBPDUKKQYWMMN-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)benzamide, commonly known as DASB, is a chemical compound that has been widely studied for its potential applications in the field of medical research. DASB is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising compound for further investigation.

Scientific Research Applications

Synthesis and Antimicrobial Properties

A series of thiazol-2-yl benzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents. One study demonstrated that certain synthesized molecules were more potent than reference drugs against pathogenic strains used, particularly against Gram-positive bacterial strains (D. Bikobo et al., 2017). This suggests that modifications to the thiazol-2-yl benzamide core could yield compounds with enhanced antimicrobial efficacy.

Photophysical Properties and Material Applications

Thiazol-2-yl benzamide derivatives also demonstrate interesting photophysical properties, making them candidates for applications in organic materials such as fluorescent sensors and photodynamic therapy. For instance, a study on benzothiazoles highlighted their potential as blue-emitting fluorophores for material science applications, showing that structural analogs absorb in the near-visible region and emit in the blue and green regions (Vikas Padalkar et al., 2015). These properties are crucial for the development of optoelectronic devices and fluorescent markers.

Anticancer Activity

Another significant application area for thiazol-2-yl benzamide derivatives is in the field of anticancer research. Compounds with this core structure have been evaluated against various cancer cell lines, showing moderate to excellent anticancer activity. The structure-activity relationship studies indicate that certain substitutions on the thiazol-2-yl benzamide scaffold can lead to derivatives with higher anticancer activities than standard drugs, opening avenues for new cancer therapies (B. Ravinaik et al., 2021).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S2/c1-3-18-31(19-4-2)37(33,34)25-16-12-22(13-17-25)27(32)30-28-29-26(20-36-28)21-10-14-24(15-11-21)35-23-8-6-5-7-9-23/h3-17,20H,1-2,18-19H2,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBPDUKKQYWMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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